Tert-butyl (2R)-4,4-diethoxy-2-(hydroxymethyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound with the CAS Number: 134441-61-5. It has a molecular weight of 215.29 .
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step reactions starting from various piperazine precursors.Molecular Structure Analysis
The InChI Code for this compound is 1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-5-4-6-9(12)8-13/h9,13H,4-8H2,1-3H3/t9-/m1/s1 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, piperazine derivatives are known to undergo various chemical reactions, making them valuable intermediates.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its physicochemical properties include a high GI absorption, BBB permeant, and it is not a P-gp substrate or CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4 inhibitor . It has a Log Kp (skin permeation) of -6.78 cm/s and a Lipophilicity Log Po/w (iLOGP) of 2.66 .Scientific Research Applications
Graphical Synthetic Routes of Vandetanib
One of the scientific research applications of tert-butyl (2R)-4,4-diethoxy-2-(hydroxymethyl)piperidine-1-carboxylate involves its role in the synthesis of Vandetanib, a therapeutic compound. The synthetic routes for Vandetanib have been analyzed, highlighting the compound's utility in industrial-scale production. The synthesis involves multiple steps including substitution, deprotection, and methylation, showcasing the compound's value in pharmaceutical manufacturing due to favorable yields and commercial viability (W. Mi, 2015).
Applications in N-Heterocycles Synthesis
Tert-butyl (2R)-4,4-diethoxy-2-(hydroxymethyl)piperidine-1-carboxylate also finds application in the synthesis of N-heterocycles via sulfinimines, demonstrating the versatility of chiral sulfinamides in stereoselective synthesis. This methodology facilitates the creation of diverse piperidines, pyrrolidines, and azetidines, crucial for natural product synthesis and therapeutic applications (R. Philip, S. Radhika, P. Saranya, G. Anilkumar, 2020).
Environmental Implications and Biodegradation
Research into the biodegradation and environmental fate of similar compounds, such as ethyl tert-butyl ether (ETBE), has identified microbial pathways capable of aerobic degradation, highlighting the environmental impact and potential remediation strategies for related substances. These studies illuminate the broader environmental considerations associated with the use of tert-butyl compounds (S. Thornton, H. Nicholls, S. Rolfe, H. Mallinson, M. Spence, 2020).
Antioxidant Usage and Safety
Furthermore, the role of related tert-butyl compounds as antioxidants in various industries, including their use in meat products to prevent oxidation, underscores the utility of tert-butyl derivatives in extending product shelf life while ensuring consumer safety (Natalie J. Oswell, H. Thippareddi, R. Pegg, 2018).
Safety and Hazards
properties
IUPAC Name |
tert-butyl (2R)-4,4-diethoxy-2-(hydroxymethyl)piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO5/c1-6-19-15(20-7-2)8-9-16(12(10-15)11-17)13(18)21-14(3,4)5/h12,17H,6-11H2,1-5H3/t12-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWAWSJXEVHALDS-GFCCVEGCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCN(C(C1)CO)C(=O)OC(C)(C)C)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1(CCN([C@H](C1)CO)C(=O)OC(C)(C)C)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (2R)-4,4-diethoxy-2-(hydroxymethyl)piperidine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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